molecular formula C9H12FNO B1395105 1-(3-Fluoro-2-methoxy-phenyl)-ethylamine CAS No. 1220040-08-3

1-(3-Fluoro-2-methoxy-phenyl)-ethylamine

Cat. No.: B1395105
CAS No.: 1220040-08-3
M. Wt: 169.2 g/mol
InChI Key: XKDDLSQQLGMSCP-UHFFFAOYSA-N
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Description

1-(3-Fluoro-2-methoxy-phenyl)-ethylamine is a chiral primary amine characterized by a phenyl ring substituted with fluorine at the 3-position and a methoxy group at the 2-position, attached to an ethylamine backbone. Its molecular formula is C₉H₁₂FNO₂, with a molecular weight of 185.20 g/mol. The fluorine and methoxy substituents likely influence electronic properties, steric effects, and intermolecular interactions, making it relevant for asymmetric catalysis or bioactive molecule synthesis .

Properties

IUPAC Name

1-(3-fluoro-2-methoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c1-6(11)7-4-3-5-8(10)9(7)12-2/h3-6H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKDDLSQQLGMSCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=CC=C1)F)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501250312
Record name 3-Fluoro-2-methoxy-α-methylbenzenemethanamine
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URL https://comptox.epa.gov/dashboard/DTXSID501250312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220040-08-3
Record name 3-Fluoro-2-methoxy-α-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220040-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-2-methoxy-α-methylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501250312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-2-methoxy-phenyl)-ethylamine typically involves the following steps:

    Starting Material: The synthesis begins with 3-fluoro-2-methoxybenzaldehyde.

    Reductive Amination: The aldehyde group is subjected to reductive amination using ethylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluoro-2-methoxy-phenyl)-ethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products:

    Oxidation: Formation of 3-fluoro-2-methoxybenzoic acid.

    Reduction: Formation of 1-(3-fluoro-2-methoxy-phenyl)-ethanol.

    Substitution: Formation of 3-methoxy-2-methoxyphenyl-ethylamine.

Scientific Research Applications

1-(3-Fluoro-2-methoxy-phenyl)-ethylamine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-2-methoxy-phenyl)-ethylamine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its binding affinity to certain enzymes or receptors, potentially modulating their activity. The methoxy group may also contribute to the compound’s overall pharmacokinetic properties, influencing its absorption, distribution, metabolism, and excretion.

Comparison with Similar Compounds

Comparison with Similar Compounds

1-(3-Methoxyphenyl)ethylamine Hydrochloride

  • Molecular Formula: C₉H₁₄ClNO
  • Molecular Weight : 199.67 g/mol
  • Key Differences : The absence of fluorine reduces electronegativity and alters electronic interactions. The hydrochloride salt form enhances solubility in polar solvents.
  • Applications : Used as a biochemical reagent; the methoxy group may stabilize aromatic π-systems in coordination complexes .

(S)-1-(4-Fluorophenyl)ethylamine

  • Molecular Formula : C₈H₁₀FN
  • Molecular Weight : 139.17 g/mol
  • Key Differences : The fluorine at the 4-position creates a distinct electronic environment compared to 3-fluoro substitution. The lack of methoxy reduces steric bulk and hydrogen-bonding capacity.
  • Applications : Forms palladium coordination complexes for catalytic applications, highlighting the role of fluorine in modulating ligand-metal interactions .

1-(p-Chlorophenyl)ethylamine

  • Molecular Formula : C₈H₁₀ClN
  • Molecular Weight : 155.63 g/mol
  • Key Differences : Chlorine’s larger atomic radius and polarizability compared to fluorine may enhance halogen bonding. Used as a chiral intermediate in fungicide synthesis, demonstrating the impact of halogen choice on bioactivity .

1-(1-Naphthyl)ethylamine

  • Molecular Formula : C₁₂H₁₃N
  • Molecular Weight : 171.24 g/mol
  • Substituents : Bulky naphthyl group.
  • Key Differences: The extended aromatic system increases steric hindrance and surface adsorption capacity. Induces chirality on metal surfaces via proximity of three functional groups, a phenomenon termed "chiral footprint" .

1-(2-Pyridyl)ethylamine

  • Molecular Formula : C₇H₁₀N₂
  • Molecular Weight : 122.17 g/mol
  • Substituents : Pyridyl group (heterocyclic).
  • Key Differences : The nitrogen in the pyridyl ring enables stronger coordination to metals (e.g., chromium in binuclear complexes), contrasting with phenyl-based amines .

Data Table: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Applications
1-(3-Fluoro-2-methoxy-phenyl)-ethylamine C₉H₁₂FNO₂ 185.20 3-F, 2-OCH₃ Chiral synthesis, pharmaceuticals*
1-(3-Methoxyphenyl)ethylamine HCl C₉H₁₄ClNO 199.67 3-OCH₃ Biochemical reagents
(S)-1-(4-Fluorophenyl)ethylamine C₈H₁₀FN 139.17 4-F Palladium coordination chemistry
1-(p-Chlorophenyl)ethylamine C₈H₁₀ClN 155.63 4-Cl Fungicide intermediates
1-(1-Naphthyl)ethylamine C₁₂H₁₃N 171.24 Naphthyl Chiral surface adsorption
1-(2-Pyridyl)ethylamine C₇H₁₀N₂ 122.17 Pyridyl Binuclear metal complexes

*Inferred from structural analogs.

Research Findings and Mechanistic Insights

  • Substituent Position Effects : Fluorine at the 3-position (meta) versus 4-position (para) alters electronic density distribution, impacting ligand-metal interactions and catalytic activity . Methoxy groups at ortho positions (e.g., 2-OCH₃) enhance steric hindrance and may stabilize transition states in asymmetric reactions .
  • Chiral Induction : Bulky substituents (e.g., naphthyl) enable "chiral footprints" on metal surfaces, critical for enantioselective catalysis .
  • Halogen vs. Alkoxy Groups : Chlorine’s polarizability enhances halogen bonding in agrochemicals, while methoxy groups improve solubility and hydrogen-bonding capacity .

Biological Activity

1-(3-Fluoro-2-methoxy-phenyl)-ethylamine, a compound characterized by its unique molecular structure, has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a phenyl ring substituted with a fluorine atom and a methoxy group, contributing to its lipophilicity and biological interactions. The compound's CAS number is 1220040-08-3, and it is often used as an intermediate in organic synthesis.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. It has been shown to modulate the activity of enzymes and receptors, leading to diverse pharmacological effects. Notably, it exhibits potential anti-inflammatory, antimicrobial, and anticancer properties.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

SubstituentBiological ActivityImpact on Activity
FluorineEnhances potencyIncreases binding affinity to targets
MethoxyImproves solubilityAffects cellular uptake

The presence of the methoxy group on the phenyl ring significantly enhances lipophilicity, which may improve cellular uptake and bioavailability.

Anticancer Activity

This compound has demonstrated significant anticancer properties in various studies. For instance:

  • Cell Viability Assays : In vitro studies using human cancer cell lines showed that this compound effectively reduces cell viability. Propidium iodide assays indicated a decrease in cell proliferation across multiple cancer types, suggesting its potential as an anticancer agent.

Case Study 1: Anticancer Efficacy

In a xenograft model study, treatment with this compound resulted in a marked reduction in tumor growth. Researchers established a dose-response relationship, confirming its efficacy against specific cancer types.

Antitubercular Activity

The compound has also been evaluated for its efficacy against Mycobacterium tuberculosis (Mtb). Studies indicate that it possesses significant activity against drug-resistant strains without causing notable cytotoxicity to mammalian cells.

Case Study 2: Antitubercular Activity

In research focusing on drug-resistant strains of Mtb, this compound inhibited bacterial growth at low micromolar concentrations. This highlights its potential as a lead compound for developing new antitubercular therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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